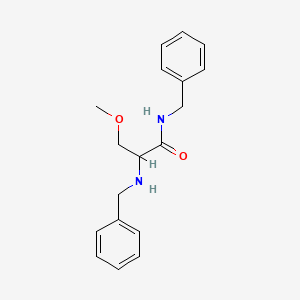

N-Benzyl 2-(benzylamino)-3-methoxypropionamide

Description

Properties

Molecular Formula |

C18H22N2O2 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

N-benzyl-2-(benzylamino)-3-methoxypropanamide |

InChI |

InChI=1S/C18H22N2O2/c1-22-14-17(19-12-15-8-4-2-5-9-15)18(21)20-13-16-10-6-3-7-11-16/h2-11,17,19H,12-14H2,1H3,(H,20,21) |

InChI Key |

TYQJRMUBTUURQX-UHFFFAOYSA-N |

Canonical SMILES |

COCC(C(=O)NCC1=CC=CC=C1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Method Using N-Benzyl-2-bromo-3-methoxypropionamide

One approach involves the reaction of N-Benzyl-2-bromo-3-methoxypropionamide with benzylamine. This process typically occurs in a solvent like 2-propanol, with sodium carbonate added as a base to facilitate the reaction.

- Reagents: N-Benzyl-2-bromo-3-methoxypropionamide, benzylamine, sodium carbonate.

- Solvent: 2-propanol.

- Temperature: Reflux conditions.

- Duration: Approximately 12 to 14 hours.

Example:

N-Benzyl-2-bromo-3-methoxypropionamide (256 g, 0.94 mol) is heated under reflux with benzylamine (101.8 g, 0.95 mol) in 2-propanol (500 ml) in the presence of sodium carbonate (60 g, 0.60 mol) for 12 hours. The heating is continued for another 14 hours while slowly distilling off the solvent from the top.

Comparison of Preparation Methods

| Method | Reagents | Solvent | Temperature | Duration |

|---|---|---|---|---|

| 1. Bromo Intermediate | N-Benzyl-2-bromo-3-methoxypropionamide, benzylamine, sodium carbonate | 2-propanol | Reflux | 12-14 hours |

| 2. Mixed Anhydride | Compound of formula-5, N-methyl morpholine, isobutyl chloroformate, benzylamine | Methylene dichloride | -75°C to -0°C | Not specified |

Purification and Yield Considerations

Purification of N-Benzyl-2-(benzylamino)-3-methoxypropionamide typically involves extraction and crystallization techniques. The yield can vary depending on the method used and the efficiency of the purification steps.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl 2-(benzylamino)-3-methoxypropionamide undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: LiAlH4, NaBH4, H2/Ni

Substitution: Alkyl halides, acyl chlorides, CuBr, N,N,N’,N’'-pentamethyldiethylenetriamine

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzylamines .

Scientific Research Applications

N-Benzyl 2-(benzylamino)-3-methoxypropionamide applications, primarily in organic synthesis and pharmaceutical research, are highlighted by its function as a chiral building block for synthesizing complex organic molecules. Research indicates its potential role in modulating neurotransmitter systems or as an intermediate in synthesizing pharmacologically active compounds, although data regarding its interaction mechanisms are still under investigation. Further studies suggest its potential in the development of anticonvulsant drugs .

Pharmaceutical Research

N-benzyl-2-amino-3-methoxypropionamide derivatives have anticonvulsant properties . Research showed that the anticonvulsant activities of (R)-N'-benzyl 2-amino-3-methylbutanamide and (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide were sensitive to substituents at the 4'-N'-benzylamide site . Electron-withdrawing groups retained activity, while electron-donating groups led to a loss of activity . Incorporating either a 3-fluorobenzyloxy or 3-fluorophenoxymethyl group improved activity . Additionally, substituents at the 4'-N'-benzylamide site of (R)-N'-benzyl 2-amino-3-methoxypropionamide also improved anticonvulsant activity, with the 3-fluorophenoxymethyl group providing the largest increase in activity .

Anticonvulsant Activity

- N-Benzyl 2-acetamido-2-substituted acetamides, where the 2-substituent is a (hetero)aromatic moiety, are potent anticonvulsants .

- N-Benzyl-2 -amino-3 -methoxypropionamide is useful as an intermediate in preparing N-benzyl-2 -acetamido propionamide derivatives, especially those in the R configuration, which exhibit anti-convulsant activity .

- The compound can be employed in a pharmaceutical composition for the treatment of epilepsy, nervous anxiety, psychosis, insomnia, and other related central nervous disorders .

- The R isomer exhibits anticonvulsant activity, with greater activity observed in rat models compared to mouse models .

- The compound has relatively low neurological toxicity, particularly in rats when administered orally .

Derivatives as Sodium Channel Inhibitors

- N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamide derivatives impact the compound's whole animal and cellular pharmacological activities .

- Select compounds with a polar, aprotic R-substituent potently promoted Na+ channel slow inactivation and displayed frequency (use) inhibition of Na+ currents at low micromolar concentrations .

- 3-substituted (R)-N-(phenoxybenzyl) 2-N-acetamido-3-methoxypropionamides have anticonvulsant activities in animal seizure models and inhibitory actions on central, peripheral, and cardiac isoforms of voltage-gated sodium channels .

- (R)-N-4â²-((3â³-chloro)phenoxy)benzyl 2-N-acetamido-3-methoxypropionamide ((R)-5) and (R)-N-4â²-((3â³-trifluoromethoxy)phenoxy)benzyl 2-N-acetamido-3-methoxypropionamide ((R)-9) exhibited high protective indices comparable with many antiseizure drugs .

Organic Synthesis

Mechanism of Action

The mechanism of action of N-Benzyl 2-(benzylamino)-3-methoxypropionamide involves its interaction with specific molecular targets and pathways. For example, in its role as an anticonvulsant, the compound may modulate the activity of ion channels or neurotransmitter receptors in the central nervous system . Additionally, its interaction with enzymes and other proteins can influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs in three key categories: benzyl-substituted amides, methoxy-containing derivatives, and pharmacologically active cathinones.

Structural Analogues: Benzyl-Substituted Amides

Key Differences :

- Backbone Flexibility : The propionamide chain in the target compound allows greater conformational flexibility compared to the rigid α,β-unsaturated system in , which may influence biological activity.

Methoxy-Containing Derivatives

Pharmacological Implications :

- The methoxy group in the target compound may reduce CNS penetration compared to BMDP (a cathinone derivative with 3,4-methylenedioxy and ketone groups), which is associated with stimulant effects .

Biological Activity

N-Benzyl 2-(benzylamino)-3-methoxypropionamide, also known as lacosamide, is a compound of significant interest in medicinal chemistry, particularly due to its anticonvulsant properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by a benzyl group and a methoxy group, contributing to its unique reactivity and biological interactions. It is classified as a chiral compound, which is crucial for its biological activity and pharmacological applications. The compound's empirical formula is with a molecular weight of approximately 250.30 g/mol .

Lacosamide primarily acts by enhancing sodium channel slow inactivation without affecting fast inactivation. This selectivity helps normalize activation thresholds and reduces pathological neuronal activity, making it effective in controlling neuronal hyperexcitability associated with epilepsy . Additionally, it modulates collapsing response mediator protein-2 (CRMP-2), further contributing to its anticonvulsant effects .

Anticonvulsant Effects

Numerous studies have demonstrated the potent anticonvulsant activity of this compound. In animal models, it has shown efficacy comparable to established antiepileptic drugs:

- Maximal Electroshock Seizure Test (MES) : The effective dose (ED50) values for lacosamide range from 8.3 mg/kg to 14 mg/kg in various rodent models, indicating strong anticonvulsant properties .

- Protective Index : The protective index (PI = TD50/ED50) for lacosamide is notably high, suggesting a favorable safety profile compared to traditional anticonvulsants like phenytoin .

Pain Modulation

In addition to its anticonvulsant properties, lacosamide has been investigated for its analgesic effects. Studies indicate that it significantly reduces pain responses in formalin pain models, demonstrating effectiveness in both acute and chronic phases of inflammation .

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Q. How can researchers model the compound’s interaction with biological targets using computational methods?

- Methodological Answer: Perform molecular docking with cryo-EM or X-ray structures of target proteins (e.g., ion channels implicated in anticonvulsant activity). Molecular dynamics simulations (100 ns trajectories) assess binding stability, while free-energy perturbation (FEP) calculations predict affinity changes for modified analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.